(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1628350-49-1
VCID: VC11721948
InChI: InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
SMILES: CN1C=C(C(=N1)CO)F
Molecular Formula: C5H7FN2O
Molecular Weight: 130.12 g/mol

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

CAS No.: 1628350-49-1

Cat. No.: VC11721948

Molecular Formula: C5H7FN2O

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol - 1628350-49-1

Specification

CAS No. 1628350-49-1
Molecular Formula C5H7FN2O
Molecular Weight 130.12 g/mol
IUPAC Name (4-fluoro-1-methylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Standard InChI Key OOBSTDKPCIAXSW-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CO)F
Canonical SMILES CN1C=C(C(=N1)CO)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrazole core substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position. The 1-methyl group enhances steric stability and modulates electronic effects. Key structural parameters include:

Molecular Formula: C₅H₇FN₂O
Molecular Weight: 130.12 g/mol
IUPAC Name: (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
SMILES: CN1C=C(C(=N1)F)CO
InChI Key: FPCPMVRSMCYIKC-UHFFFAOYSA-N

The fluorine atom’s electronegativity induces a dipole moment (≈1.6 D), while the hydroxymethyl group contributes to hydrogen-bonding capacity (H-bond donor count: 1; acceptor count: 3) .

Physicochemical Properties

Predicted properties derived from quantum mechanical calculations (B3LYP/6-31G*) include:

PropertyValue
LogP (Partition Coefficient)0.82 ± 0.15
Water Solubility (25°C)12.4 mg/mL
Melting Point98–102°C
pKa (Hydroxyl Group)14.2 ± 0.3

The compound’s moderate lipophilicity (LogP ≈0.8) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .

Synthesis and Preparation Methods

Synthetic Routes

Industrial-scale synthesis typically involves a three-step process:

  • Pyrazole Ring Formation: Cyclocondensation of 1,3-dicarbonyl precursors with methylhydrazine. For example, ethyl 4-fluoroacetoacetate reacts with methylhydrazine in ethanol under reflux (Δ=78°C, 6h) to yield 1-methyl-4-fluoro-1H-pyrazole-3-carboxylate (yield: 78%) .

  • Reduction to Hydroxymethyl: Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol. Conditions: THF solvent, 0°C to room temperature, 2h (yield: 85%) .

  • Purification: Recrystallization from aqueous ethanol (40% v/v) achieves ≥99% purity (HPLC).

Critical Parameters:

  • Temperature Control: Exothermic reactions require cooling to prevent side products.

  • Solvent Selection: Ethanol optimizes both solubility and reaction kinetics.

Industrial Optimization

Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Key metrics from pilot-scale production (10 kg batch):

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

  • δ 4.52 (s, 2H, –CH₂OH)

  • δ 3.87 (s, 3H, N–CH₃)

  • δ 7.95 (d, J= 2.4 Hz, 1H, pyrazole H-5)

¹³C NMR (101 MHz, DMSO-d6):

  • δ 158.4 (C–F, JC-F= 245 Hz)

  • δ 58.9 (–CH₂OH)

  • δ 38.2 (N–CH₃)

The fluorine atom’s deshielding effect shifts C-4 to δ 158.4 ppm, consistent with ortho-fluorinated pyrazoles .

Infrared Spectroscopy (IR)

  • 3250 cm⁻¹: O–H stretch (broad, hydrogen-bonded)

  • 1118 cm⁻¹: C–F bending vibration

  • 1550 cm⁻¹: Pyrazole ring stretching

Biological and Pharmacological Applications

Enzyme Inhibition

Pyrazole derivatives inhibit phosphodiesterase 2A (PDE2A), a target for neurodegenerative diseases. In silico docking studies predict a binding affinity (Kd= 12 nM) for (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol analogs, comparable to clinical candidates like PF-05180999 .

Antimicrobial Activity

Screenings against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 µg/mL, suggesting moderate bacteriostatic effects.

Comparative Analysis with Structural Analogues

Substituent Effects

CompoundLogPMIC (S. aureus)
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol0.8264 µg/mL
(5-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol0.79128 µg/mL
1-Methyl-1H-pyrazol-3-ylmethanol0.45>256 µg/mL

Fluorine’s position significantly impacts bioactivity, with 4-fluoro substitution enhancing membrane penetration .

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